Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride
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Overview
Description
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Impurity Control
The synthesis of tertiary amine hydrochloride salts, including ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, involves the generation of genotoxins such as ethyl chloride and methyl chloride as by-products. Research conducted by Yang et al. (2009) developed methods to control these impurities during the preparation of amine hydrochloride salts, demonstrating that generating the salts at lower temperatures can minimize the concentration of these impurities, ensuring safer and more reliable drug candidates (Yang et al., 2009).
Therapeutic Applications
Chukhajian et al. (2020) developed a facile method for synthesizing various amines, including prop-2-ynylamines like ethyl(methyl)(prop-2-yn-1-yl)amine, which are of practical interest due to their application in cancer therapy. This study emphasizes the compound's potential in developing therapeutic agents (Chukhajian et al., 2020).
Hydroamination Reactions
Sobenina et al. (2010) explored hydroamination reactions involving ethyl 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-ynoates, demonstrating the compound's utility in synthesizing amino derivatives of indole. This research highlights its application in creating compounds with potential biological activity, further emphasizing the versatility of this compound in synthetic chemistry (Sobenina et al., 2010).
Bioconjugation Mechanisms
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation involving carboxylic acids and amines. Although not directly mentioning this compound, this research provides insight into the chemical reactions and conditions that could affect its use in bioconjugation, indicating the broader implications of such compounds in biomedical research (Nakajima & Ikada, 1995).
Mechanism of Action
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Properties
IUPAC Name |
N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYXUIOFOQMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.